molecular formula C23H17N3O B2744226 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-03-6

3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2744226
CAS No.: 901005-03-6
M. Wt: 351.409
InChI Key: FCFFCHFAIYJHLI-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline core. The molecule is substituted at position 1 with a phenyl group and at position 3 with a 3-methoxyphenyl moiety. The methoxy group at the meta position of the phenyl ring may influence electronic properties, solubility, and target binding compared to other substituents.

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O/c1-27-18-11-7-8-16(14-18)22-20-15-24-21-13-6-5-12-19(21)23(20)26(25-22)17-9-3-2-4-10-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFFCHFAIYJHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-methoxybenzaldehyde with phenylhydrazine can form an intermediate hydrazone, which can then undergo cyclization with 2-chloroquinoline in the presence of a base to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes using efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties .

Biology

  • Bioactive Molecule : Research indicates that 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline exhibits antimicrobial, anticancer, and anti-inflammatory activities. Studies have shown promising results in inhibiting the growth of various bacterial strains and cancer cell lines .

Medicine

  • Therapeutic Potential : The compound has been explored for its potential in treating diseases such as cancer and infections. Its mechanism of action may involve the inhibition of specific enzymes or receptors, disrupting cellular processes like DNA replication .

Industry

  • Material Development : In industrial applications, this compound is utilized in developing new materials, including dyes and pigments. Its chemical properties make it suitable for various applications in material science .

Antimicrobial Activity

A study investigated the antimicrobial properties of various pyrazoloquinoline derivatives, including this compound. The results indicated significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting its potential as an antibacterial agent .

Anticancer Studies

Another research focused on the anticancer effects of the compound against different cancer cell lines. The findings revealed that it could induce apoptosis in cancer cells through the activation of specific apoptotic pathways, highlighting its therapeutic potential .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialMycobacterium smegmatisSignificant inhibition
AntimicrobialPseudomonas aeruginosaSignificant inhibition
AnticancerVarious cancer cell linesInduced apoptosis
Anti-inflammatoryIn vitro modelsReduced inflammatory markers

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or topoisomerases, leading to the disruption of cellular processes such as DNA replication and cell division .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Position and Electronic Effects

Table 1: Key Substituent Variations in Pyrazoloquinoline Derivatives
Compound Name Substituents (Positions) Key Functional Groups Biological Activity Reference
3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline 1-Phenyl, 3-(3-methoxyphenyl) Methoxy (electron-donating) Under investigation
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3-Amino, 4-(4-hydroxyphenylamino) Amino, Hydroxyl Anti-inflammatory (IC₅₀ ~1400W)
2-(4-Bromophenyl)-2H-pyrazolo[4,3-c]quinoline (9b) 2-(4-Bromophenyl) Bromine (electron-withdrawing) Ligand affinity studies
4-[6-Methoxy-3,8-dimethyl-1H-pyrazolo[3,4-b]quinolinyl]-1,4-oxazepane 6-Methoxy, 3,8-Dimethyl Methoxy, Methyl Receptor modulation
  • Methoxy vs. Hydroxyl/Amino Groups: Derivatives like 2i and 2m () exhibit potent anti-inflammatory activity due to hydrogen-bonding capabilities of hydroxyl and amino groups. The methoxy group in the target compound may reduce polarity but enhance metabolic stability compared to hydroxyl .

Core Heterocycle Variations: [4,3-c] vs. [3,4-b] Quinoline Fusion

  • Pyrazolo[4,3-c]quinolines: The target compound’s fused pyrazole-quinoline system (positions 4,3-c) creates a planar structure conducive to intercalation or enzyme inhibition .
  • Pyrazolo[3,4-b]quinolines: Derivatives like those in have a different ring fusion (positions 3,4-b), which may alter steric hindrance and binding pocket compatibility. For example, 6-methoxy-3,8-dimethyl analogs show enhanced receptor selectivity in neurological targets .

Impact of Substituents on Bioactivity

  • Anti-Inflammatory Activity: Derivatives with amino/hydroxyl groups (e.g., 2i) inhibit NO production (IC₅₀ <1 μM) by suppressing iNOS and COX-2 expression . The methoxy group in the target compound may offer a balance between potency and bioavailability.
  • Receptor Affinity : 2-Aryl derivatives like 9b () exhibit high affinity for benzodiazepine receptors, whereas 3-substituted analogs may prioritize anti-inflammatory pathways .

Biological Activity

3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of Pyrazole Ring : The initial step involves the formation of the pyrazole ring through condensation reactions.
  • Cyclization : Subsequent cyclization with appropriate aryl groups to form the quinoline structure.
  • Purification : The final product is purified using recrystallization techniques.

This compound can be synthesized efficiently using methods such as the Suzuki-Miyaura coupling reaction for forming carbon-carbon bonds necessary for constructing the quinoline core structure .

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazoloquinolines, including this compound. These compounds have shown promising results in inducing apoptosis in various cancer cell lines.

  • Case Study 1 : A study reported that derivatives of pyrazolo[3,4-b]quinolines exhibited significant cytotoxicity against human solid tumor cells with EC50 values ranging from 30 to 700 nM . This suggests that modifications in the pyrazole structure can enhance biological efficacy.

Antibacterial and Antiviral Properties

Research indicates that pyrazoloquinolines possess antibacterial and antiviral activities. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of viral replication pathways.

  • Case Study 2 : In a study focused on pyrazole derivatives, compounds demonstrated significant antibacterial effects by disrupting membrane integrity, leading to cell lysis . This highlights the potential of pyrazolo[4,3-c]quinolines in developing new antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Modulation : It might modulate receptor activity that regulates apoptosis or immune responses.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAnticancer Activity (EC50)Antibacterial ActivityMechanism of Action
This compound30 - 700 nMModerateEnzyme inhibition, receptor modulation
N-(4-Acetylphenyl)-pyrazolo[3,4-b]quinolin-4-amines16 - 42 nMSignificantApoptosis induction
Pyrazole amide derivativesVariesSignificantMembrane disruption

Q & A

Q. Methodology :

  • Suzuki-Miyaura cross-coupling is a key method for introducing aryl substituents. For example, coupling 1-aryl-6,8-dibromo-1H-pyrazolo[4,3-c]quinoline with arylboronic acids under Pd catalysis enables selective functionalization .
  • Multi-step condensation : Reactions involving 4-chloroquinoline-3-carbaldehyde hydrazones with arylhydrazines, followed by cyclization using ethanolic KOH (5%), yield pyrazoloquinolines. Purification via recrystallization (e.g., dimethylformamide) ensures high crystallinity .
  • Temperature-dependent selectivity : Palladium-catalyzed intramolecular C–N bond formation at varying temperatures (80–120°C) can shift product ratios between pyrazoloquinolines and anilinoquinolinecarbonitriles .

How can spectroscopic and crystallographic methods resolve the molecular structure of this compound?

Q. Methodology :

  • X-ray crystallography : Determines absolute configuration and torsion angles. For example, the 1-aryl ring in related derivatives deviates ~75.2° from the pyrazoloquinoline plane to avoid steric clashes, as seen in monoclinic crystals (space group P21/c, a = 5.9519 Å, b = 8.0511 Å) .
  • NMR spectroscopy : Assigns substituent positions via coupling patterns. Methoxy groups at C3 exhibit distinct singlet peaks in ¹H NMR (~δ 3.8–4.0 ppm), while aromatic protons show splitting due to anisotropic effects .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 423.15 [M+H]⁺ for C₂₄H₁₈ClN₃) .

What in vitro models are used to evaluate the anti-inflammatory activity of pyrazolo[4,3-c]quinolines?

Q. Methodology :

  • LPS-induced RAW 264.7 macrophages : Measure nitric oxide (NO) production inhibition (IC₅₀ values). For example, 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline reduces NO to 2.8 μM (vs. 1400 W control: 2.5 μM) .
  • Western blotting : Quantify iNOS and COX-2 protein downregulation. Compounds like 2i and 2m suppress iNOS expression by >60% at 10 μM .

How do structural modifications impact the biological activity of this compound?

Q. QSAR Insights :

  • Amino groups : 3-Amino substituents enhance potency by forming hydrogen bonds with iNOS active sites (e.g., 2i IC₅₀ = 2.8 μM vs. non-amino analogs: IC₅₀ > 20 μM) .
  • Methoxy positioning : Para-methoxy groups on phenyl rings improve solubility and bioavailability, while ortho-substituents introduce steric hindrance, reducing target binding .
  • Halogenation : Bromine at C6/C8 increases lipophilicity but may reduce selectivity due to off-target interactions .

What strategies address contradictory data in structure-activity relationship (SAR) studies?

Q. Methodology :

  • Orthogonal assays : Validate activity across multiple models (e.g., enzymatic vs. cell-based assays) to distinguish direct target modulation from indirect effects .
  • Crystallographic docking : Resolve steric/electronic conflicts by overlaying active/inactive analogs onto target protein structures (e.g., COX-2 or iNOS) .
  • Meta-analysis : Compare substituent effects across published derivatives (e.g., fluoro vs. methoxy groups at C3) to identify consensus trends .

How does the pyrazoloquinoline core influence molecular conformation and target binding?

Q. Structural Analysis :

  • Torsional strain : The 1-aryl ring adopts a ~75.2° dihedral angle to minimize steric clashes with H-9 (C13), as observed in crystal structures .
  • Hydrogen bonding : The pyrazole N-H group interacts with Asp384 in COX-2, while the quinoline nitrogen coordinates with heme iron in iNOS .
  • Planarity : Partial conjugation across the tricyclic system enhances π-π stacking with aromatic residues in enzyme active sites .

What advanced techniques optimize reaction selectivity in pyrazoloquinoline synthesis?

Q. Methodology :

  • Catalyst screening : Pd(OAc)₂/XPhos systems improve cross-coupling efficiency (>80% yield) for Suzuki reactions, minimizing homo-coupling byproducts .
  • Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h for cyclization steps while maintaining >90% purity .
  • Solvent engineering : Ethylene glycol promotes imine formation in condensation reactions, while DMF enhances solubility during recrystallization .

How are computational methods applied to predict biological activity?

Q. Methodology :

  • Molecular docking (AutoDock Vina) : Predict binding affinities (ΔG) to iNOS (PDB: 3E7T) and COX-2 (PDB: 5KIR). For example, 2m shows a ΔG of -9.2 kcal/mol for iNOS .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to correlate electron density with antioxidant activity .
  • MD simulations : Track stability of ligand-protein complexes over 100 ns to identify critical binding interactions .

What are the challenges in scaling up pyrazoloquinoline synthesis for preclinical studies?

Q. Methodology :

  • Purification bottlenecks : Chromatography (e.g., silica gel, 20–40% EtOAc/hexane) is labor-intensive; switch to centrifugal partition chromatography for higher throughput .
  • Byproduct management : Optimize stoichiometry (e.g., 1.5 equiv. arylboronic acid) to suppress di-adduct formation in Suzuki reactions .
  • Thermal sensitivity : Use flow reactors to control exothermic cyclization steps (ΔT < 5°C) .

How do crystallographic data inform the design of analogs with improved potency?

Q. Methodology :

  • Torsion angle optimization : Adjust substituents to maintain <80° dihedral angles for optimal target engagement .
  • Halogen bonding : Introduce bromine at C6 to form Br···O interactions with Thr373 in COX-2, enhancing binding affinity by ~30% .
  • Solvent-accessible surface area (SASA) : Reduce polar surface area (<90 Ų) to improve blood-brain barrier permeability for CNS targets .

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